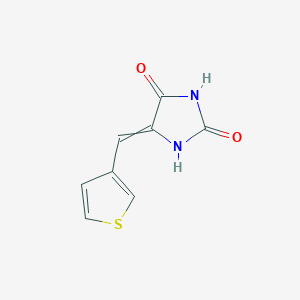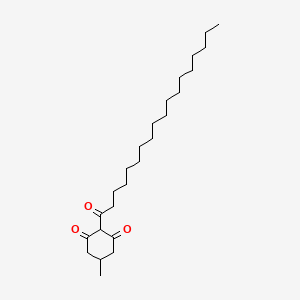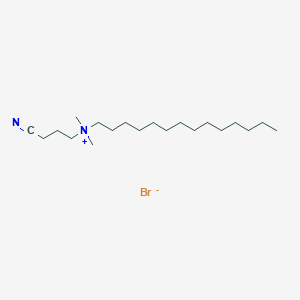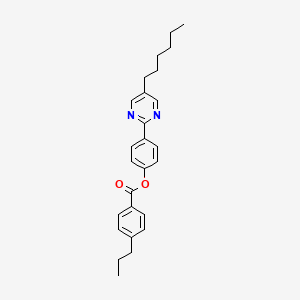![molecular formula C9H15F3O3Si B14274581 Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate CAS No. 136430-49-4](/img/structure/B14274581.png)
Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate is a fluorinated organic compound with significant applications in various fields of scientific research. Its unique structure, featuring both trifluoromethyl and trimethylsilyl groups, makes it a valuable reagent in organic synthesis and other chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by distillation or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols .
Applications De Recherche Scientifique
Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of potential drug candidates with improved bioavailability and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl group enhances the compound’s stability and reactivity, while the trimethylsilyl group provides protection and can be selectively removed under specific conditions. These properties make the compound a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another fluorinated ester with applications in organic synthesis.
Ethyl (Z)-4,4,4-trifluoro-3-methoxy-but-2-enoate: A similar compound with a methoxy group instead of a trimethylsilyl group.
Uniqueness
Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate is unique due to the combination of trifluoromethyl and trimethylsilyl groups, which provide enhanced stability, reactivity, and versatility in various chemical reactions. This makes it a preferred choice for researchers in multiple fields .
Propriétés
Numéro CAS |
136430-49-4 |
|---|---|
Formule moléculaire |
C9H15F3O3Si |
Poids moléculaire |
256.29 g/mol |
Nom IUPAC |
ethyl 4,4,4-trifluoro-3-trimethylsilyloxybut-2-enoate |
InChI |
InChI=1S/C9H15F3O3Si/c1-5-14-8(13)6-7(9(10,11)12)15-16(2,3)4/h6H,5H2,1-4H3 |
Clé InChI |
QULGVIZJMORYHM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C(F)(F)F)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)

![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)


![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)



![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
